![molecular formula C28H18F6 B12532416 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-15-2](/img/structure/B12532416.png)
1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is a complex organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired ethene-diyl linkage. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as recrystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: Similar in structure but contains selenium atoms instead of the ethene-diyl linkage.
N,N-Bis(trifluoromethylsulfonyl)aniline: Contains trifluoromethyl groups but differs in the overall structure and functional groups.
Uniqueness
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is unique due to its specific ethene-diyl linkage and the presence of multiple trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
652131-15-2 |
|---|---|
Fórmula molecular |
C28H18F6 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
1-[1,2-diphenyl-2-[3-(trifluoromethyl)phenyl]ethenyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C28H18F6/c29-27(30,31)23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)22-14-8-16-24(18-22)28(32,33)34/h1-18H |
Clave InChI |
FQQTUANRGLXTPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



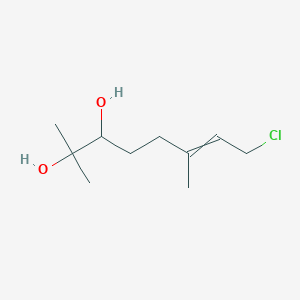
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
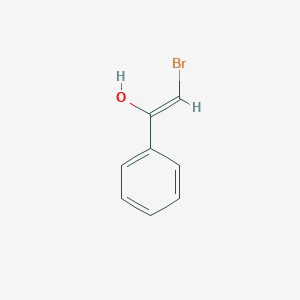

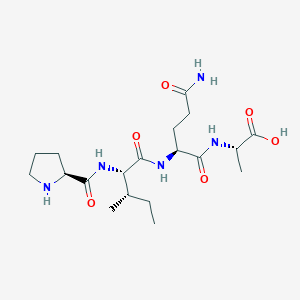
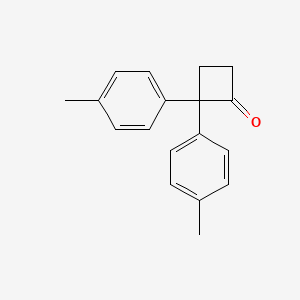

![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
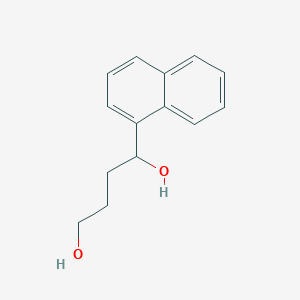
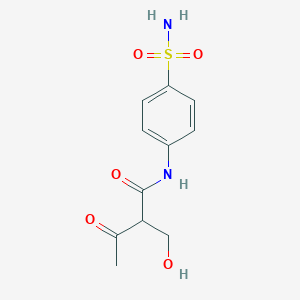
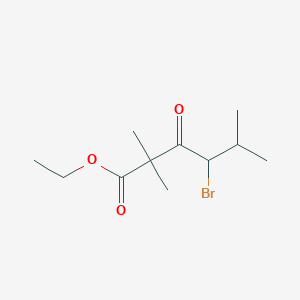

![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
